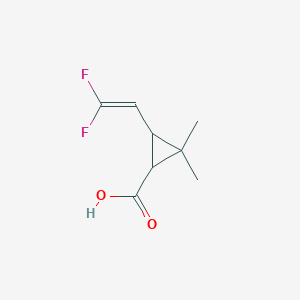
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a difluorovinyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a difluorovinyl ketone with a cyclopropane derivative under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluorovinyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the difluorovinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the difluorovinyl group can produce saturated derivatives.
Scientific Research Applications
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorovinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter metabolic pathways, making it useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorovinyl benzoates: These compounds share the difluorovinyl group but differ in the rest of the structure.
Gem-difluoroalkenes: These compounds have similar difluorovinyl groups but different substituents.
Uniqueness
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to the presence of both the cyclopropane ring and the difluorovinyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
66069-56-5 |
|---|---|
Molecular Formula |
C8H10F2O2 |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) |
InChI Key |
DPZZOBZIZRBXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


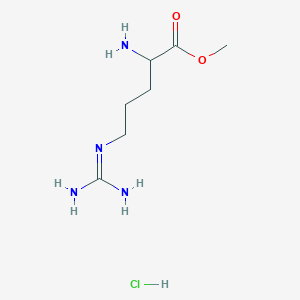

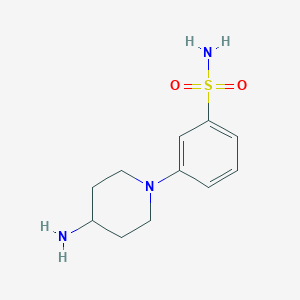
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
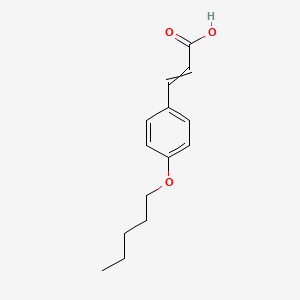

![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
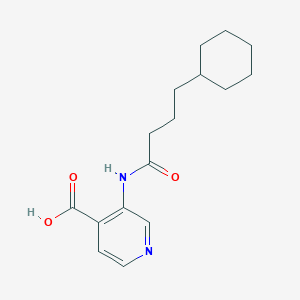
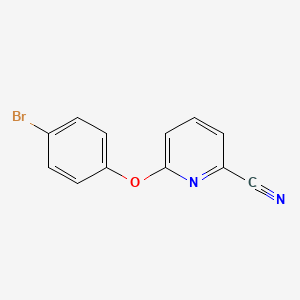

![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
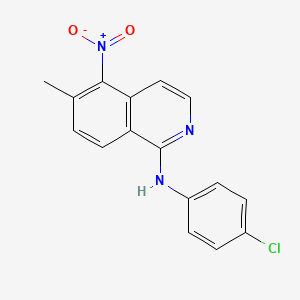
![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
